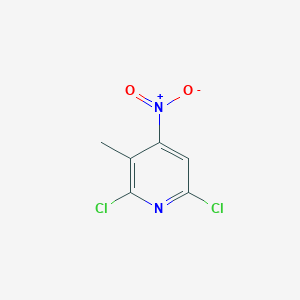

2,6-Dichloro-3-methyl-4-nitropyridine

Description

Significance of Nitropyridine Scaffolds in Organic Synthesis

The nitropyridine framework is a cornerstone in the synthesis of a wide array of heterocyclic compounds. bldpharm.com Pyridine (B92270) itself is a privileged structure in medicinal chemistry, and the introduction of a nitro group significantly enhances its synthetic versatility. bldpharm.comstackexchange.com

The nitro group is a powerful electron-withdrawing group, which greatly influences the electronic properties of the pyridine ring. This has several important consequences for its reactivity:

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitropyridine ring makes it highly susceptible to attack by nucleophiles. Halogen substituents, particularly those positioned ortho or para to the nitro group, become excellent leaving groups. This reactivity is fundamental to the construction of more complex molecules, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates. stackexchange.com

Versatile Functional Group Transformation: The nitro group itself is a synthetic linchpin, readily convertible into other crucial functional groups. Its reduction provides access to aminopyridines, which are key precursors for amides, sulfonamides, and for building further heterocyclic systems. nih.gov This transformation is central to the synthesis of numerous biologically active compounds.

Influence on Acidity and Basicity: The presence of a nitro group decreases the basicity of the pyridine nitrogen, affecting how the molecule interacts with acids and catalysts in a reaction medium.

Nitropyridine derivatives are integral intermediates in the production of pharmaceuticals, agrochemicals like herbicides and insecticides, and dyes. nih.govsigmaaldrich.com Their ability to serve as precursors for diverse, biologically active molecules underscores their importance in modern drug discovery and materials science. bldpharm.com

Overview of Halogenated Pyridine Derivatives as Synthetic Intermediates

Halogenated pyridines are among the most important and widely used intermediates in organic synthesis. The carbon-halogen bond is a key functional handle that enables a vast number of chemical transformations, making these compounds essential building blocks for creating molecular diversity. nih.govchemicalbook.com

The utility of halogenated pyridine derivatives stems from several key reaction types:

Cross-Coupling Reactions: Halopyridines are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of aryl, alkyl, alkynyl, and amino groups to the pyridine core. nih.gov The ability to selectively functionalize specific positions on the pyridine ring is crucial for structure-activity relationship (SAR) studies in drug development. chemicalbook.comgoogle.com

Nucleophilic Aromatic Substitution: As mentioned, halogens on an electron-deficient pyridine ring (such as a nitropyridine) are readily displaced by nucleophiles. The reactivity is often regioselective, governed by the position of electron-withdrawing groups. stackexchange.com

Formation of Organometallic Reagents: Halopyridines can be converted into organolithium or Grignard reagents. These powerful nucleophiles can then react with a wide range of electrophiles to form new C-C bonds, further expanding the synthetic possibilities.

The regioselective halogenation of the pyridine ring has been a long-standing challenge in synthetic chemistry. chemicalbook.comfishersci.comchemicalbook.com The inherent electronic properties of the pyridine ring make direct electrophilic halogenation difficult and often unselective. nih.gov Consequently, a great deal of research has focused on developing novel and reliable methods for producing specific halopyridine isomers, which are then carried forward to synthesize high-value molecules for the pharmaceutical and agrochemical industries. chemicalbook.comgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-methyl-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-5(7)9-6(3)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSINFMDETPIEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2,6 Dichloro 3 Methyl 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing nitro group. This electronic deficiency makes the ring susceptible to attack by nucleophiles, primarily at positions ortho and para to the activating group. In 2,6-dichloro-3-methyl-4-nitropyridine, the nitro group at C4 activates both the C2 and C6 positions for nucleophilic aromatic substitution, setting the stage for a competition between the two chlorine leaving groups.

Regioselectivity Studies of Chlorine Displacements

The selective substitution of one chlorine atom over the other is dictated by a delicate balance of electronic effects, steric hindrance, and reaction conditions. While specific research on this compound is limited, extensive studies on the closely related analog, 2,6-dichloro-3-nitropyridine (B41883), provide a strong foundation for understanding its reactivity. stackexchange.comechemi.com

The regiochemical outcome of SNAr reactions on this substrate is primarily governed by the interplay of inductive and resonance effects of the substituents.

Nitro Group (-NO2): The nitro group at the C4 position is a powerful electron-withdrawing group. It deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic substitution. It activates both the C2 (ortho) and C6 (para) positions through resonance by stabilizing the negatively charged Meisenheimer complex intermediate. Additionally, the nitro group exerts a strong electron-withdrawing inductive effect, which decreases with distance. This inductive pull makes the closer C2 position significantly more electron-deficient than the C6 position. stackexchange.comechemi.com

Methyl Group (-CH3): The methyl group at the C3 position is a weak electron-donating group. Through hyperconjugation and induction, it pushes electron density into the ring. This effect slightly counteracts the deactivating nature of the nitro group and the pyridine nitrogen but also slightly disfavors nucleophilic attack at the adjacent C2 position compared to the C6 position.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the ring carbons, particularly from the ortho (C2, C6) and para (C4) positions, thus facilitating nucleophilic attack at C2 and C6. wikipedia.org

The combination of these effects suggests that the C2 position is the most electronically activated site for initial, kinetically-driven nucleophilic attack due to the potent inductive effect of the adjacent nitro group. stackexchange.comechemi.com

Steric hindrance plays a crucial role in determining the site of nucleophilic attack, especially when bulky nucleophiles are used.

C2 Position: The presence of the methyl group at the C3 position creates significant steric congestion around the C2 chlorine atom. This bulkiness can impede the trajectory of an incoming nucleophile, making attack at this site more difficult. stackexchange.comrsc.org

C6 Position: The C6 position is relatively unhindered. The adjacent C5 position is only substituted with a hydrogen atom, providing a much more accessible site for nucleophilic attack.

Studies on related 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position strongly direct substitution to the sterically accessible 6-position. researchgate.net Therefore, based on steric factors alone, substitution at C6 would be the heavily favored pathway. The competition between the electronic activation at C2 and the steric accessibility of C6 is a key determinant of the final product ratio.

The dichotomy between electronic and steric effects leads to the concepts of kinetic and thermodynamic control, where reaction conditions can influence the product outcome. wikipedia.orgillinois.edu

Kinetic Product: The kinetic product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. youtube.com For 2,6-dichloro-3-nitropyridine, substitution at the C2 position is often considered the kinetic pathway. This is attributed to the powerful inductive effect of the adjacent nitro group, which creates a highly electrophilic center, lowering the activation energy for the initial nucleophilic attack. stackexchange.comechemi.com This product is generally favored at lower temperatures and with shorter reaction times.

Thermodynamic Product: The thermodynamic product is the most stable product, and its formation is favored when the reaction is reversible, typically at higher temperatures or with longer reaction times, allowing an equilibrium to be established. wikipedia.org Substitution at the C6 position, yielding a product where the new substituent is para to the nitro group, is generally considered to be the more thermodynamically stable isomer. stackexchange.comechemi.com The steric repulsion between the C3-methyl group and a new substituent at C2 would render the kinetic product less stable than the C6-substituted isomer.

This relationship is summarized in the energy profile diagram below. The pathway to the C2-substituted product has a lower activation energy (Eakinetic) but results in a less stable product, while the pathway to the C6-substituted product has a higher activation energy (Eathermodynamic) but yields a more stable final product.

Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control

Reactivity with Diverse Nucleophiles (e.g., Amines, Oxygen Nucleophiles)

The SNAr reaction of this compound can be carried out with a variety of nucleophiles. The nature of the nucleophile can influence both the reaction rate and the regioselectivity.

Amine Nucleophiles: Amines are common nucleophiles in SNAr reactions with nitropyridines. In the synthesis of bioactive molecules, 2,6-dichloro-3-nitropyridine has been shown to react regioselectively with an aminoisoquinoline derivative at the C2 position, highlighting the kinetic preference for this site. nih.gov However, studies on other dichloropyridine systems show that bulky amines or specific reaction conditions can favor C6 substitution. researchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides are also effective nucleophiles. In general, these reactions proceed via the typical addition-elimination mechanism. The increased basicity and nucleophilicity of alkoxides can lead to faster reaction rates compared to amines under similar conditions.

The table below, based on findings for the analogous 2,6-dichloro-3-nitropyridine, illustrates the typical regioselectivity observed. The introduction of a C3-methyl group would be expected to increase steric hindrance at the C2 position, likely shifting selectivity more towards the C6 position than shown here, especially for larger nucleophiles.

| Nucleophile | Expected Major Product Position | Controlling Factor | Reference |

|---|---|---|---|

| Primary Amines (e.g., Aniline) | C2 (Kinetic) | Electronic (Inductive Effect) | stackexchange.comechemi.com |

| Secondary Amines (e.g., Piperazine) | C2 (Kinetic) | Electronic (Inductive Effect) | stackexchange.comechemi.com |

| Bulky Amines (e.g., N-Benzylmethylamine) | C6 (Thermodynamic/Steric) | Steric Hindrance | researchgate.net |

| Alkoxides (e.g., Methoxide) | C2/C6 Mixture | Competition | nih.gov |

Transformations of the Nitro Functional Group

The nitro group at the C-4 position of the pyridine ring is a key site for chemical modification, primarily through reduction to an amino group, which opens up avenues for further derivatization and the construction of complex molecular architectures.

Reduction Pathways to Amino Pyridine Derivatives

The conversion of the nitro group in this compound to an amino group is a fundamental transformation, yielding 4-amino-2,6-dichloro-3-methylpyridine. This reaction is typically achieved through catalytic hydrogenation or by using chemical reducing agents. The choice of reducing system is crucial to ensure selectivity and avoid undesired side reactions, such as the reduction of the chloro substituents.

Commonly employed methods for the reduction of nitroarenes that are applicable in this context include the use of metals in acidic media (e.g., iron, tin, or zinc in hydrochloric acid) or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction conditions, such as pressure, temperature, and solvent, are optimized to achieve high yields and purity of the resulting aminopyridine.

| Reagent/Catalyst | Conditions | Product |

| Fe / HCl | Reflux | 4-Amino-2,6-dichloro-3-methylpyridine |

| SnCl₂·2H₂O / Ethanol | Reflux | 4-Amino-2,6-dichloro-3-methylpyridine |

| H₂ / Pd/C | RT, 1-4 atm | 4-Amino-2,6-dichloro-3-methylpyridine |

Cascade Reactions Involving Nitro Reduction

While specific examples of cascade reactions starting from the nitro reduction of this compound are not extensively documented in dedicated studies, the in-situ formation of the corresponding 4-aminopyridine (B3432731) derivative can be envisaged as the initial step in one-pot syntheses. Following the reduction, the newly formed amino group can participate in subsequent intramolecular or intermolecular reactions. For instance, if a suitable functional group is present on a side chain introduced at the methyl position or via substitution of one of the chloro atoms, intramolecular cyclization could occur, leading to the formation of fused heterocyclic systems.

Derivatization of the Methyl Group

The methyl group at the C-3 position offers another handle for the functionalization of the 2,6-dichloro-4-nitropyridine (B133513) scaffold. Its reactivity is primarily centered on oxidation and halogenation.

Oxidation Reactions

The methyl group can be oxidized to various higher oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent determines the extent of the oxidation. For instance, mild oxidizing agents might selectively yield the corresponding alcohol or aldehyde, while strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can lead to the formation of 2,6-dichloro-4-nitropyridine-3-carboxylic acid. pipzine-chem.com This carboxylic acid derivative is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. pipzine-chem.com

| Oxidizing Agent | Product |

| SeO₂ | 2,6-Dichloro-4-nitropyridine-3-carbaldehyde |

| KMnO₄ | 2,6-Dichloro-4-nitropyridine-3-carboxylic acid |

Halogenation and Further Functionalization

The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN, to yield the corresponding halomethyl derivative (e.g., 3-(bromomethyl)-2,6-dichloro-4-nitropyridine). This transformation is analogous to the halogenation of methylbenzenes. libretexts.org

The resulting benzylic-type halide is highly reactive and serves as an excellent electrophile for nucleophilic substitution reactions. It can be readily converted into a variety of other functional groups, including alcohols, ethers, amines, and nitriles, by reaction with appropriate nucleophiles. This provides a versatile route for introducing a wide range of substituents at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms at the C-2 and C-6 positions of the pyridine ring are susceptible to displacement via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While halides adjacent to the ring nitrogen (C-2 and C-6) are generally more reactive in such couplings, the electronic and steric effects of the other substituents can influence the regioselectivity. nih.gov

Various types of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines), can be applied to this compound. nih.govlibretexts.orgnih.gov These reactions allow for the selective introduction of aryl, vinyl, alkynyl, and amino groups at the chloro-substituted positions, providing access to a vast array of complex pyridine derivatives. The choice of palladium catalyst, ligand, base, and reaction conditions is critical for achieving high yields and controlling the regioselectivity of the coupling. researchgate.netyoutube.com

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Aryl-substituted pyridine |

| Heck | Alkene | Alkenyl-substituted pyridine |

| Sonogashira | Alkyne | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | R₂NH | Amino-substituted pyridine |

Suzuki-Miyaura Coupling at Halogenated Positions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide. chemrxiv.org For dihalogenated pyridines, the regioselectivity of the coupling is a critical consideration. In 2,6-dihalopyridines, the two halogen positions are electronically equivalent with respect to the nitrogen atom, but the presence of other substituents, such as the nitro and methyl groups in the target compound, can introduce significant differentiation.

The electron-withdrawing nitro group at C4 and the methyl group at C3 create a distinct electronic and steric environment at the adjacent C2 and C6 positions. Generally, in palladium-catalyzed couplings of halopyridines, oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step. The C2 and C6 positions are both activated by the ring nitrogen. Research on the related compound, 2,6-dichloro-3-nitropyridine, shows that successive substitution is possible, allowing for the controlled introduction of different aryl groups. nih.gov In one study, 2,6-dichloro-3-nitropyridine was successfully coupled with an aryl boronic acid in a Suzuki reaction, followed by a subsequent nucleophilic substitution of the remaining chlorine. nih.gov

For this compound, a similar stepwise, regioselective coupling would be anticipated. The first coupling could preferentially occur at either the C2 or C6 position, influenced by the combined steric hindrance from the C3-methyl group and the electronic activation from the C4-nitro group. It is plausible that the C6 position, being less sterically encumbered by the adjacent methyl group, might react preferentially.

Typical conditions for such transformations involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like toluene, 1,4-dioxane, or DME, often with the addition of water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on an Analogous Dichloronitropyridine System

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| 1 | 2,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | Reflux | 2-(2,4-Dichlorophenyl)-6-chloro-3-nitropyridine | N/A¹ |

¹ Data derived from a multi-step synthesis of a GSK3 inhibitor using 2,6-dichloro-3-nitropyridine. The yield for the specific Suzuki coupling step was not reported independently. nih.gov

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govyoutube.com This reaction has become a vital tool for synthesizing arylamines, which are prevalent in drug discovery. The reactivity in Buchwald-Hartwig aminations is highly dependent on the nature of the aryl halide, the amine, the palladium catalyst, the phosphine (B1218219) ligand, and the base.

No specific examples of Buchwald-Hartwig amination on this compound are available in the literature. However, the general principles of the reaction suggest that the compound would be a highly reactive substrate. Aryl chlorides are typically less reactive than bromides or iodides, but the strong electron-withdrawing effect of the 4-nitro group would significantly facilitate the key oxidative addition step at both the C2 and C6 positions.

Modern Buchwald-Hartwig protocols utilize bulky, electron-rich phosphine ligands that are essential for the efficient coupling of aryl chlorides. youtube.com Ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being employed.

Given the two available chlorine atoms, selective mono-amination versus di-amination would be a key challenge. By carefully controlling the stoichiometry of the amine, reaction time, and temperature, it may be possible to achieve selective mono-substitution. As with the Suzuki coupling, the steric hindrance from the C3-methyl group might direct the initial amination to the C6 position. Alternatively, a strong base and elevated temperatures would likely lead to the formation of the diamino product. Recent studies have even shown that under certain conditions, nitroarenes themselves can undergo Buchwald-Hartwig-type amination, where the nitro group is displaced. nih.govresearchgate.net

Table 2: Generalized Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Chlorides

| Entry | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) |

| 1 | Primary or Secondary Aliphatic/Aryl Amine | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 |

| 2 | Diarylamine | Pd(OAc)₂ | BrettPhos | K₃PO₄ | Toluene | 100 |

This table represents generalized conditions known to be effective for the amination of electron-poor aryl chlorides and serves as a predictive model for the potential reactivity of this compound.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro 3 Methyl 4 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon and proton framework of a molecule. For 2,6-dichloro-3-methyl-4-nitropyridine, both ¹H and ¹³C NMR spectra offer definitive insights into its substitution pattern.

Proton (¹H) NMR Assignments and Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the aromatic proton and the methyl group protons. The aromatic proton, located at the C-5 position of the pyridine (B92270) ring, is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. This significant downfield shift is attributed to the deshielding effects of the electronegative chlorine atoms and the electron-withdrawing nitro group.

The methyl protons (CH₃) at the C-3 position will also give rise to a singlet, but at a much higher field, generally in the range of δ 2.5-3.0 ppm. The integration of these signals will confirm the presence of one aromatic proton and three methyl protons, respectively.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 | ~8.5 (estimated) | Singlet (s) | 1H |

| CH₃ | ~2.7 (estimated) | Singlet (s) | 3H |

Carbon (¹³C) NMR Chemical Shift Interpretations

The ¹³C NMR spectrum provides a complete picture of the carbon skeleton. For this compound, six distinct carbon signals are anticipated. The carbons directly attached to the chlorine atoms (C-2 and C-6) are expected to resonate at approximately δ 150-155 ppm. The carbon bearing the nitro group (C-4) will also be significantly deshielded, with a chemical shift in the range of δ 145-150 ppm.

The carbon attached to the methyl group (C-3) will appear around δ 130-135 ppm. The sole protonated carbon (C-5) is predicted to have a chemical shift in the region of δ 120-125 ppm. Finally, the methyl carbon itself will be observed at the highest field, typically around δ 15-20 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 | ~152 (estimated) |

| C-4 | ~148 (estimated) |

| C-3 | ~132 (estimated) |

| C-5 | ~122 (estimated) |

| CH₃ | ~18 (estimated) |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Other characteristic peaks include the C=N and C=C stretching vibrations of the pyridine ring, which are typically observed in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations will give rise to strong absorptions in the fingerprint region, usually between 800 and 600 cm⁻¹. The C-H stretching of the methyl group will be visible around 2950-2850 cm⁻¹.

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | ~1530 (estimated) |

| NO₂ Symmetric Stretch | ~1340 (estimated) |

| C=N, C=C Ring Stretch | ~1580, 1450 (estimated) |

| C-Cl Stretch | ~750 (estimated) |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group is expected to be a strong band in the Raman spectrum. The pyridine ring breathing modes, which are often weak in the IR, typically show strong intensity in the Raman spectrum, appearing in the 1000-950 cm⁻¹ region. The C-Cl symmetric stretching vibrations will also be Raman active.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to deduce the fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (206.01 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.

Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 160, and the subsequent loss of a chlorine atom to yield a fragment at m/z 125. The loss of a methyl radical from the molecular ion is another plausible fragmentation route.

X-ray Crystallography and Solid-State Structure Analysis

Molecular Conformation and Planarity of the Pyridine Ring

No experimental data from X-ray crystallography is available for this compound. Therefore, a definitive analysis of its molecular conformation and the planarity of the pyridine ring cannot be conducted.

Analysis of Intermolecular Interactions and Crystal Packing

As no crystal structure has been reported for this compound, an analysis of its intermolecular interactions and crystal packing is not possible.

Computational and Theoretical Studies of 2,6 Dichloro 3 Methyl 4 Nitropyridine

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. For a molecule like 2,6-Dichloro-3-methyl-4-nitropyridine, a typical approach would involve using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p). This level of theory is well-established for providing a good balance between accuracy and computational cost for geometry optimizations and electronic property calculations of similar pyridine (B92270) derivatives.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the calculation would yield precise bond lengths, bond angles, and dihedral angles.

Based on studies of similar chlorinated and nitrated pyridines, the pyridine ring is expected to be nearly planar. The presence of the bulky chlorine atoms at positions 2 and 6, the methyl group at position 3, and the nitro group at position 4 would induce some steric strain, potentially leading to slight deviations from perfect planarity. The nitro group itself would likely be twisted out of the plane of the pyridine ring to minimize steric hindrance with the adjacent methyl and chloro substituents.

Table 1: Predicted Optimized Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C2-Cl | ~1.74 |

| C6-Cl | ~1.74 |

| C3-C(CH3) | ~1.51 |

| C4-N(NO2) | ~1.48 |

| N-O (nitro) | ~1.22 |

| **Bond Angles (°) ** | |

| Cl-C2-C3 | ~118 |

| Cl-C6-N1 | ~118 |

| C3-C4-N(NO2) | ~121 |

| Dihedral Angles (°) | |

| C3-C4-N-O (nitro) | ~40-60 |

Note: These values are illustrative and based on typical data for similar molecules. A specific DFT calculation would be required to determine the precise values for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic transitions.

HOMO: The HOMO is the orbital from which an electron is most easily removed. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and potentially the methyl group.

LUMO: The LUMO is the orbital that most readily accepts an electron. In this molecule, the strong electron-withdrawing nitro group would cause the LUMO to be predominantly located on the nitropyridine moiety.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the presence of both electron-donating (methyl) and electron-withdrawing (nitro, chloro) groups would lead to a relatively small HOMO-LUMO gap, indicating potential for charge transfer within the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Predicted Energy (eV) |

| EHOMO | ~ -7.0 to -8.0 |

| ELUMO | ~ -3.0 to -4.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 |

Note: These values are illustrative and would be determined precisely by a DFT calculation.

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunctions into localized orbitals that correspond to the familiar Lewis structures of bonding pairs and lone pairs. This analysis is valuable for quantifying electron delocalization, hyperconjugative interactions, and charge distribution.

For this compound, NBO analysis would likely reveal strong polarization of the C-Cl and N-O bonds. It would also quantify the delocalization of electron density from the pyridine ring to the nitro group, a key factor in the molecule's electronic properties. The analysis provides a detailed picture of the intramolecular charge transfer from the electron-donating methyl group and the pyridine ring to the electron-accepting nitro and chloro substituents.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, providing valuable data for the identification and characterization of the molecule.

Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the fundamental vibrational modes. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands to specific molecular motions can be made.

Key predicted vibrational modes for this compound would include:

NO2 stretching: Asymmetric and symmetric stretching modes, typically appearing at high frequencies.

C-Cl stretching: Vibrations associated with the carbon-chlorine bonds.

Pyridine ring stretching: A series of characteristic bands corresponding to the C-C and C-N stretching vibrations within the ring.

CH3 stretching and bending: Vibrations of the methyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. These predicted shifts are then compared to experimental data to confirm the molecular structure. The calculations would predict distinct chemical shifts for the unique hydrogen and carbon atoms in the molecule, influenced by the electronic environment created by the chloro, methyl, and nitro substituents.

UV-Vis Absorption Spectra Simulations

The electronic absorption properties of a molecule can be predicted using computational simulations, primarily through Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

While specific TD-DFT simulation data for this compound is not extensively detailed in publicly available literature, the methodology is well-established for related compounds. For instance, theoretical electronic spectra are routinely computed for various nitro-aromatic systems to understand the charge-transfer processes that give rise to their absorption bands. researchgate.net The simulation for this compound would involve optimizing the ground-state geometry, followed by a TD-DFT calculation to obtain the excitation energies and oscillator strengths. The resulting data would be used to generate a theoretical spectrum, which helps in assigning the electronic transitions, such as n→π* and π→π*, that are characteristic of nitropyridine derivatives.

Theoretical Insights into Reactivity and Regioselectivity

Computational modeling is instrumental in understanding the chemical reactivity and predicting the outcome of reactions involving substituted pyridines.

Reaction Pathway Modeling for Nucleophilic Substitutions

The pyridine ring is electron-deficient, and its reactivity towards nucleophiles is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, and good leaving groups, like chlorine atoms. nih.gov In this compound, the nitro group at the C4 position strongly activates the C2 and C6 positions for nucleophilic aromatic substitution (S_NAr).

Reaction pathway modeling for nucleophilic substitutions on this molecule would involve:

Identification of Reaction Sites: The primary sites for nucleophilic attack are the carbon atoms bearing the chlorine leaving groups (C2 and C6).

Transition State Searching: Computational methods are used to locate the transition state structures for the substitution at each position.

Activation Energy Calculation: The energy barrier (activation energy) for each pathway is calculated. The pathway with the lower activation energy is kinetically favored and is expected to be the major reaction channel under kinetic control.

For related dichloronitropyridines, it has been shown that substitution can be regioselective. The presence of the nitro group para to the C2 position and ortho to the C6 position (and vice versa from the perspective of the leaving groups) makes both sites electronically activated.

Elucidation of Reaction Mechanisms

The generally accepted mechanism for nucleophilic substitution on activated pyridine rings is the S_NAr mechanism. This process proceeds via a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Addition Step: A nucleophile attacks one of the activated carbon atoms (C2 or C6), breaking the aromaticity of the pyridine ring and forming a negatively charged Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.

In the case of this compound, a key factor influencing the regioselectivity is the interplay between electronic and steric effects. While the nitro group activates both C2 and C6, the methyl group at the C3 position introduces steric hindrance around the C2 position. This steric crowding can raise the energy of the transition state for attack at C2, potentially making nucleophilic substitution at the less hindered C6 position the more favorable pathway, especially with bulky nucleophiles. Computational studies on similar systems confirm that regioselectivity can be kinetically controlled based on such steric and electronic factors.

Investigation of Electronic and Optical Properties

Theoretical calculations provide quantitative data on the electronic and optical characteristics of molecules, which are essential for applications in materials science and optoelectronics.

Dipole Moment Calculations

A high dipole moment suggests strong intermolecular dipole-dipole interactions in the solid or liquid state. The table below illustrates the typical output of a computational study for molecular dipole moment, showing the contributions along each Cartesian axis and the total magnitude.

| Calculated Property | Component | Value (Debye) |

| Dipole Moment (μ) | μ_x | Value |

| μ_y | Value | |

| μ_z | Value | |

| μ_total | Calculated Total | |

| Note: Specific calculated values for this compound are not available in the cited literature. The table represents the format of data obtained from DFT calculations. |

Linear and Nonlinear Optical (NLO) Properties (e.g., Polarizability, Hyperpolarizability)

Molecules with large changes in dipole moment upon electronic excitation can exhibit significant nonlinear optical (NLO) properties. These properties are critical for applications in photonics and optical communications. Organic molecules featuring electron-donor and electron-acceptor groups connected by a π-conjugated system are prime candidates for NLO materials. nih.gov Nitropyridine derivatives are often studied for this purpose. capes.gov.br

Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β_tot). nih.gov

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).

DFT calculations can provide the tensor components of these properties. A large β value is indicative of a strong NLO response. The presence of the electron-withdrawing nitro group on the pyridine ring suggests that this compound could possess notable NLO activity. nih.gov

| Calculated NLO Property | Value (atomic units, a.u.) |

| Mean Polarizability (⟨α⟩) | Calculated Value |

| Total First Hyperpolarizability (β_tot) | Calculated Value |

| Note: This table is representative of data generated from DFT calculations for NLO properties. Specific values for this compound require a dedicated computational study. |

Applications of 2,6 Dichloro 3 Methyl 4 Nitropyridine in Specialized Organic Synthesis

As a Precursor for Complex Heterocyclic Architectures

The reactivity of the chlorine atoms and the nitro group on the pyridine (B92270) ring of 2,6-dichloro-3-methyl-4-nitropyridine makes it an ideal starting material for the synthesis of fused heterocyclic systems. These complex architectures are of significant interest due to their diverse biological activities and material properties.

Synthesis of Imidazolopyridine Derivatives

Imidazopyridines are a class of fused heterocyclic compounds that have garnered considerable attention due to their wide range of pharmacological activities, including acting as fungicides and insecticides in agricultural applications. illinois.edubeilstein-journals.orgnih.gov The synthesis of imidazolopyridine derivatives can be achieved using this compound as a key building block.

The general synthetic strategy involves the sequential displacement of the two chlorine atoms and a subsequent cyclization reaction. The chlorine atom at the 2-position is typically more reactive towards nucleophilic substitution than the one at the 6-position. This differential reactivity allows for a controlled, stepwise introduction of different functionalities.

A plausible reaction scheme for the synthesis of an imidazolopyridine derivative is outlined below. The first step involves the nucleophilic substitution of the more reactive chlorine atom with an appropriate amine. The resulting intermediate can then undergo a second nucleophilic substitution, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the fused imidazole (B134444) ring.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Primary Amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 2-(Alkylamino)-6-chloro-3-methyl-4-nitropyridine |

| 2 | 2-(Alkylamino)-6-chloro-3-methyl-4-nitropyridine, Second Nucleophile | Base, Solvent, Heat | Disubstituted pyridine derivative |

| 3 | Disubstituted pyridine derivative | Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) | Diaminopyridine intermediate |

| 4 | Diaminopyridine intermediate | Cyclizing agent (e.g., formic acid or orthoester) | Imidazolopyridine derivative |

This is a generalized reaction scheme and specific conditions may vary based on the desired final product.

Macrocyclic Condensation Reactions to Form Pyridine-Containing Systems

Pyridine-containing macrocycles are a class of compounds with significant applications in supramolecular chemistry, catalysis, and materials science due to their ability to form stable complexes with metal ions and organic molecules. mdpi.com While specific examples utilizing this compound are not extensively documented in readily available literature, the analogous compound, 2,6-dichloro-3-nitropyridine (B41883), undergoes macrocyclic condensation reactions with resorcinol (B1680541) derivatives to yield chiral tetraoxacalix illinois.eduarene illinois.edupyridines. illinois.edu This suggests that this compound could similarly serve as a building block for pyridine-based macrocycles.

The synthesis of such macrocycles typically involves the reaction of the dichloropyridine derivative with a di-nucleophile, such as a polyamine or a diol, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The presence of the methyl group on the pyridine ring in this compound would be expected to influence the conformational properties and binding affinities of the resulting macrocycle.

A representative, though hypothetical, reaction for the formation of a pyridine-containing macrocycle from this compound and a diamine is presented below.

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| This compound | Diamine (e.g., H₂N-(CH₂)n-NH₂) | High dilution, Base (e.g., NaH or K₂CO₃), Solvent (e.g., THF or DMF) | Pyridine-containing macrocyclic polyamine |

This table illustrates a potential synthetic route based on known reactions of similar compounds.

Role in the Synthesis of Agrochemical Intermediates

The pyridine ring is a common structural motif in a wide array of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govgoogle.com Nitropyridine derivatives, in particular, are important intermediates in the synthesis of these active ingredients. researchgate.net 2,6-Dichloro-3-nitropyridine has been reported to have useful herbicidal properties and to be a valuable intermediate for agricultural applications. google.com

While specific, large-scale agrochemical products derived directly from this compound are not prominently detailed in public-domain literature, its structural features make it a prime candidate for the synthesis of novel agrochemical intermediates. The chlorine atoms can be substituted by various nucleophiles to introduce different functional groups, and the nitro group can be reduced to an amino group, which can then be further modified. This versatility allows for the creation of a diverse library of pyridine-based compounds for screening as potential agrochemicals. For instance, the synthesis of nitropyridine-containing herbicides has been reported. nih.gov

The following table outlines a general pathway for the derivatization of this compound to produce a key agrochemical intermediate, an aminopyridine.

| Starting Material | Reaction | Reagents | Product | Potential Application |

| This compound | Nucleophilic Substitution | R-OH / Base | 2-Alkoxy-6-chloro-3-methyl-4-nitropyridine | Herbicide/Fungicide Intermediate |

| 2-Alkoxy-6-chloro-3-methyl-4-nitropyridine | Reduction of Nitro Group | Fe / Acetic Acid or H₂ / Catalyst | 4-Amino-2-alkoxy-6-chloro-3-methylpyridine | Intermediate for further functionalization |

Utility in the Preparation of Advanced Dye and Pigment Precursors

Nitrated pyridines and their derivatives are recognized as important intermediates in the synthesis of heterocyclic compounds used in dyes and pharmaceutical products. researchgate.net Specifically, 2,6-dichloro-3-nitropyridine is known to be a chemical intermediate for dyes. google.com The structural characteristics of this compound make it a suitable precursor for the synthesis of advanced dyes and pigments, particularly disperse dyes for synthetic fibers.

The synthesis of azo disperse dyes often involves a diazotization reaction of an aromatic amine followed by coupling with a suitable coupling component. The amino group required for diazotization can be introduced onto the pyridine ring by reduction of the nitro group of this compound after selective substitution of one or both chlorine atoms. The resulting amino-pyridyl compound can then be diazotized and coupled with various aromatic or heterocyclic coupling components to produce a range of colored dyes. The substituents on the pyridine ring, including the methyl group, would influence the final color and fastness properties of the dye.

A generalized route to a disperse dye precursor from this compound is shown below.

| Step | Description | Starting Material | Reagents | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | This compound | Aromatic Amine (Ar-NH₂) | 2-(Arylamino)-6-chloro-3-methyl-4-nitropyridine |

| 2 | Reduction of Nitro Group | 2-(Arylamino)-6-chloro-3-methyl-4-nitropyridine | SnCl₂/HCl | 4-Amino-2-(arylamino)-6-chloro-3-methylpyridine |

| 3 | Diazotization | 4-Amino-2-(arylamino)-6-chloro-3-methylpyridine | NaNO₂/HCl | Pyridyl Diazonium Salt |

| 4 | Azo Coupling | Pyridyl Diazonium Salt | Coupling Component (e.g., N,N-dialkylaniline) | Azo Disperse Dye |

This table outlines a plausible synthetic pathway for the creation of disperse dyes.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For 2,6-dichloro-3-methyl-4-nitropyridine, future research could pivot towards creating chiral derivatives, transforming this achiral building block into a precursor for stereospecific targets.

Detailed research could focus on:

Catalytic Asymmetric Transformations: The development of methods to selectively replace one of the chloro-substituents with a nucleophile under the control of a chiral catalyst could yield valuable chiral synthons. Research into asymmetric Suzuki-Miyaura or Negishi cross-coupling reactions, employing chiral ligands, would be a primary avenue. nih.govresearchgate.net

Derivatization into Chiral Ligands: The functional groups on the pyridine (B92270) ring could be elaborated to form novel chiral ligands for asymmetric catalysis. For instance, reduction of the nitro group to an amine, followed by reaction with chiral auxiliaries, could produce a new class of pyridine-based ligands.

Enantioselective Reactions at the Methyl Group: Another approach involves the functionalization of the methyl group. Future work could explore enantioselective C-H activation or functionalization protocols to introduce a stereocenter adjacent to the pyridine ring.

| Potential Asymmetric Approach | Target Functionality | Potential Application |

| Asymmetric Nucleophilic Aromatic Substitution | Introduction of a chiral substituent at C2 or C6 | Chiral building blocks for pharmaceuticals |

| Chiral Ligand-Controlled Cross-Coupling | Selective arylation/alkylation at C2 or C6 | Precursors for chiral catalysts |

| Asymmetric C-H Functionalization | Introduction of a stereocenter at the 3-methyl group | Novel chiral derivatives |

Exploration of Novel Catalytic Transformations

The reactivity of the two chlorine atoms in this compound is a key feature that can be exploited through modern catalytic methods. While classical nucleophilic substitution is possible, future research will likely concentrate on achieving unprecedented selectivity and efficiency using novel catalytic systems.

Key areas for exploration include:

Site-Selective Cross-Coupling: A significant challenge and opportunity lies in the selective functionalization of either the C2 or C6 position. Research into developing palladium or nickel catalytic systems with specialized ligands could enable precise, programmable synthesis, allowing for the independent reaction of each C-Cl bond. nsf.gov This would allow the creation of complex, unsymmetrically substituted pyridines that are otherwise difficult to access. The steric hindrance from the adjacent methyl group and the electronic influence of the nitro group would be key factors in controlling this selectivity. nsf.govstackexchange.com

Catalytic C-H Activation: Direct functionalization of the C5-H bond, though challenging on such an electron-deficient ring, represents a frontier in pyridine chemistry. The development of ruthenium or iridium catalysts for directed C-H activation could provide a novel route to 5-substituted derivatives.

Nitro Group Transformations: Beyond simple reduction, catalytic methods for converting the nitro group into other functionalities (e.g., nitriles, isocyanates, or directly into heterocyclic rings) would dramatically expand the synthetic utility of the parent compound.

Table of Potential Catalytic Transformations

| Reaction Type | Target Position(s) | Catalyst System (Example) | Potential Outcome |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C2 and/or C6 | Palladium with sterically hindered phosphine (B1218219) ligands | Selective C-C bond formation nsf.gov |

| Buchwald-Hartwig Amination | C2 and/or C6 | Palladium with N-heterocyclic carbene (NHC) ligands | Selective C-N bond formation nih.gov |

| Sonogashira Coupling | C2 and/or C6 | Palladium/Copper catalysis | Introduction of alkynyl groups soton.ac.uk |

Advanced Materials Science Applications Beyond Dyes

The inherent electronic properties of the this compound core—an electron-deficient aromatic system with multiple functionalization points—make it an attractive candidate for advanced materials. While related compounds are used in dyes, future research can explore applications in electronics and functional polymers. pipzine-chem.comresearchgate.net

Unexplored avenues include:

Organic Semiconductors: The electron-accepting nature of the nitropyridine ring suggests its potential use as a building block for n-type organic semiconductors. Polymerization via cross-coupling reactions at the C2 and C6 positions could lead to novel conjugated polymers with applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Photoelectric Materials: Research indicates that related nitropyridine structures can be used to prepare materials with unique photoelectric conversion properties. pipzine-chem.com This suggests that this compound could be a valuable precursor for creating components for optoelectronic devices, sensors, or non-linear optical (NLO) materials.

Porous Organic Polymers (POPs): The rigid structure and multiple reactive sites make it a suitable monomer for creating highly cross-linked, porous polymers. These materials could be investigated for applications in gas storage, separation, or heterogeneous catalysis.

| Material Class | Role of this compound | Potential Application |

| Conjugated Polymers | Electron-acceptor monomer unit | Organic electronics, sensors chemrxiv.org |

| Functional Dielectrics | High-dipole moment component | High-k gate dielectrics in transistors |

| Porous Organic Frameworks | Rigid, multi-functional linker | Gas storage, catalysis |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the aforementioned research areas, the integration of modern synthesis technologies is crucial. Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and the ability to rapidly generate and test libraries of new compounds. researchgate.net

Future directions in this domain include:

Flow Synthesis of the Core Scaffold: The nitration of pyridine derivatives can be highly exothermic and generate hazardous byproducts. google.com Transferring the synthesis of this compound itself to a continuous flow reactor would enable superior temperature control, enhance safety, and allow for scalable, on-demand production.

Automated Library Generation: An automated synthesis platform could utilize the parent compound as a starting point to rapidly create a large library of derivatives. chemrxiv.orgnih.gov By programming sequences of reactions (e.g., selective cross-coupling at C2, followed by a different coupling at C6, and then reduction of the nitro group), hundreds of unique analogues could be synthesized and screened for biological activity or material properties, greatly accelerating the discovery process. chemrxiv.org

Real-Time Optimization: Integrating in-line analytical tools (e.g., IR, NMR, HPLC) into a flow setup would allow for autonomous, real-time optimization of reaction conditions, maximizing yield and purity while minimizing waste. researchgate.net

Comparison of Synthesis Platforms

| Parameter | Traditional Batch Synthesis | Flow Chemistry / Automated Platform |

|---|---|---|

| Safety | Moderate (risk of thermal runaway in nitrations) | High (superior heat and mass transfer) |

| Scalability | Difficult, requires re-optimization | Straightforward (running the system for longer) |

| Speed of Derivatization | Slow (one compound at a time) | High (automated, sequential synthesis of libraries) chemrxiv.org |

| Reproducibility | Variable | High (precise control over parameters) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dichloro-3-methyl-4-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer :

- Nitration and Chlorination Sequence : Introduce the nitro group at the 4-position first to avoid steric hindrance from chlorine substituents. Use mixed acids (HNO₃/H₂SO₄) at 0–5°C for controlled nitration, followed by chlorination with POCl₃ or PCl₅ at reflux (110–120°C) .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Excessive chlorination may lead to over-substitution; use stoichiometric control (1:1.2 molar ratio of pyridine precursor to chlorinating agent) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FTIR and Raman Spectroscopy : Identify nitro (1520–1350 cm⁻¹ asymmetric stretching) and C-Cl (750–550 cm⁻¹) groups. Compare experimental data with DFT-calculated spectra (B3LYP/6-311++G** basis set) to resolve ambiguities .

- Single-Crystal X-ray Diffraction : Resolve molecular conformation and confirm regiochemistry. For example, bond angles near the nitro group may deviate from ideal sp² hybridization due to steric effects from adjacent substituents .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Nitropyridines generally decompose above 200°C, but methyl and chloro groups may lower this threshold.

- Light Sensitivity : Store in amber vials at –20°C. UV-Vis spectroscopy can track photodegradation by monitoring absorbance changes at λmax (~320 nm for nitroaromatics) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected reaction intermediates)?

- Methodological Answer :

- DFT Studies : Use Gaussian or ORCA software with B3PW91/cc-pVTZ basis sets to model reaction pathways. For example, calculate activation energies for nitration at competing positions (3- vs. 4-) to explain regioselectivity .

- Transition State Analysis : Identify steric or electronic factors (e.g., methyl group hindrance) that deviate from idealized mechanisms. Compare with kinetic data (e.g., Arrhenius plots) .

Q. What strategies validate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Substituent Effects : Chlorine at the 2- and 6-positions deactivates the pyridine ring, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C). Monitor coupling efficiency via GC-MS or ¹H NMR .

- Competitive Pathways : Use isotopic labeling (e.g., DCl for HCl elimination studies) to distinguish between SNAr and radical mechanisms .

Q. How do surface interactions (e.g., adsorption on silica) affect the compound’s environmental fate in indoor settings?

- Methodological Answer :

- Microspectroscopic Imaging : Employ ToF-SIMS or AFM to study adsorption kinetics on model surfaces (e.g., SiO₂). Nitro groups enhance adsorption via dipole interactions, while methyl groups reduce mobility .

- Reactivity with Oxidants : Expose surface-adsorbed samples to ozone or NOx and analyze degradation products via LC-QTOF-MS .

Data Contradiction Analysis

Q. Conflicting reports on nitro group orientation: How to reconcile XRD and computational data?

- Methodological Answer :

- XRD vs. DFT : XRD provides static snapshots of crystal packing, while DFT models isolated molecules. If discrepancies exist (e.g., nitro group torsion angles), consider crystal lattice forces (e.g., π-π stacking) as distorting factors .

- Dynamic NMR : Probe rotational barriers of the nitro group in solution to assess flexibility not captured by XRD .

Experimental Design Considerations

Q. Designing a kinetic study for nitro-group reduction: What controls are critical?

- Methodological Answer :

- Catalyst Selection : Compare Pd/C vs. Raney Ni in H₂ atmospheres. Chlorine substituents may poison catalysts; pre-treat catalysts with dilute HCl to mitigate deactivation .

- Byproduct Tracking : Use inline IR spectroscopy to detect intermediates (e.g., hydroxylamines) and adjust H₂ pressure accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.